N-[2-(1H-INDOL-3-YL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-14-8-13(21-18-14)15(19)16-7-6-10-9-17-12-5-3-2-4-11(10)12/h2-5,8-9,17H,6-7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROWZTCREVWNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide typically involves the coupling of an indole derivative with an oxazole derivative. One common method for the preparation of such compounds is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxylic acid group of the oxazole derivative and the amine group of the indole derivative . The reaction is usually carried out in an inert solvent such as dichloromethane or dimethylformamide, under mild conditions.
Chemical Reactions Analysis
N-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The oxazole ring can be reduced to form corresponding oxazoline derivatives.
Substitution: The methoxy group on the oxazole ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: As a probe to study the interactions of indole and oxazole derivatives with biological targets.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, while the oxazole ring can enhance the binding affinity and selectivity of the compound. The combination of these two moieties in a single molecule can potentially lead to synergistic effects, resulting in enhanced biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other indole- and heterocycle-containing molecules, such as 5-[(Z)-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-(diethylamino)ethyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (PDB ligand 5Z5) . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Core : The 1,2-oxazole in the target compound may confer greater metabolic stability compared to 5Z5’s pyrrole, which is more prone to oxidation .
Indole Modifications : 5Z5’s chloro and oxo groups on the indole ring could enhance binding affinity to hydrophobic pockets in proteins, whereas the unmodified indole in the target compound might prioritize π-π stacking interactions .
Solubility and Bioavailability: The diethylaminoethyl group in 5Z5 likely improves aqueous solubility, a feature absent in the target compound, which relies on the methoxy group for moderate polarity .
Research Findings and Limitations
- Structural Analysis: Both compounds were likely characterized using crystallographic tools like SHELX-family software, which is standard for small-molecule structure determination .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of approximately 246.26 g/mol. The presence of the indole moiety suggests potential interactions with various biological targets, as indole derivatives are known for their diverse pharmacological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:
- Anticancer Activity : Many oxazole derivatives show significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Some indole derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Compounds | Key Findings |
|---|---|---|
| Anticancer | Oxazole derivatives | Induced apoptosis in MCF-7 and U-937 cells |
| Antimicrobial | Indole derivatives | Effective against S. aureus and E. coli |
| Cytotoxicity | Various indole-based compounds | IC50 values in the micromolar range |
Anticancer Studies
A study conducted on related oxazole derivatives demonstrated significant cytotoxicity against human leukemia cell lines (CEM-13, MT-4) with GI50 values at sub-micromolar concentrations. The compounds induced apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .
Antimicrobial Studies
Another investigation focused on the antimicrobial properties of indole derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The ability to trigger programmed cell death is a crucial factor in the anticancer efficacy of these compounds.
- Disruption of Bacterial Cell Walls : The antimicrobial effect may involve interference with bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
